3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
Description
IUPAC Nomenclature and Systematic Name
The systematic name 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol is derived through IUPAC conventions, prioritizing the parent heterocycle and substituent hierarchy. The pyrrolidine ring serves as the base structure, with numbering beginning at the nitrogen atom. The hydroxyl group occupies position 3, while the same carbon hosts a cyclobutyl substituent modified by an aminomethyl group at its own 1-position. This hierarchical naming ensures unambiguous identification of the compound’s connectivity.
Molecular Formula : $$ \text{C}9\text{H}{17}\text{N}_2\text{O} $$
Molecular Weight : 169.24 g/mol (calculated from atomic masses)
Alternative Designations and Common Synonyms
While the compound is primarily identified by its systematic name, limited synonyms exist in public databases. Research contexts may employ abbreviated descriptors such as 3-(cyclobutylaminomethyl)pyrrolidin-3-ol , though this terminology lacks IUPAC validation. The absence of widely recognized trivial names underscores the compound’s niche status in chemical literature.
Stereochemical Considerations and Isomerism
The molecule exhibits two stereogenic centers:
- Pyrrolidine C3 : The hydroxyl group introduces chirality, enabling R or S configurations.
- Cyclobutyl C1 : The aminomethyl substituent’s spatial arrangement relative to the pyrrolidine ring may generate diastereomers, contingent on synthetic pathways.
For instance, the hydroxyl group’s configuration influences hydrogen-bonding capacity, while the cyclobutyl group’s puckered geometry imposes steric constraints. Computational models suggest that the trans orientation of the aminomethyl group relative to the pyrrolidine nitrogen minimizes steric hindrance, though experimental validation remains pending.
Potential Stereoisomers :
- (3R,1'R) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
- (3S,1'S) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
- (3R,1'S) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
- (3S,1'R) -3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
The energy barrier between these conformers remains unquantified in extant literature, though cyclobutane’s inherent ring strain likely restricts free rotation, stabilizing distinct diastereomeric forms.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-6-8(2-1-3-8)9(12)4-5-11-7-9/h11-12H,1-7,10H2 |
InChI Key |
JGCGJUCOWLIICA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its potential therapeutic properties, such as acting as a precursor for drug development targeting specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and aminomethyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Phenylethyl Groups () : The 2-phenylethyl substituents in compounds 1a/1b enhance lipophilicity, likely improving membrane permeability for antiviral applications. However, the bulky aromatic group may reduce binding specificity compared to the compact cyclobutyl group in the target compound .
- Pyridopyrimidine Moiety (): Compound 13e demonstrates potent inhibition of bacterial biotin carboxylase, highlighting the importance of fused heteroaromatic systems in enzyme targeting. The aminomethyl group on pyrrolidin-3-ol likely facilitates polar interactions with the enzyme active site .
Core Heterocycle Comparison
Cyclobutyl vs. Cyclohexyl
- This strain may enhance binding affinity in constrained enzyme pockets .
Biological Activity
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol, a compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₁₄N₂O, indicating the presence of both amine and alcohol functional groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 158.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cell Signaling : The presence of the aminomethyl group allows for hydrogen bonding, potentially altering cell signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this pyrrolidine derivative have shown enhanced cytotoxicity in hepatoma and leukemia cell lines compared to traditional chemotherapeutics like 5-fluorouracil .
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of similar Mannich bases on human cancer cell lines. The results indicated that modifications in the structure significantly affected their potency, with some derivatives showing up to 4-fold increased cytotoxicity compared to standard treatments . -
Neuroprotective Activity :
Research on related compounds demonstrated that certain pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential application in treating conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
